Bis-sulfone-PEG4-NHS Ester

Description

Properties

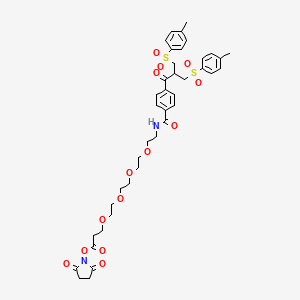

Molecular Formula |

C40H48N2O14S2 |

|---|---|

Molecular Weight |

844.9 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C40H48N2O14S2/c1-29-3-11-34(12-4-29)57(48,49)27-33(28-58(50,51)35-13-5-30(2)6-14-35)39(46)31-7-9-32(10-8-31)40(47)41-18-20-53-22-24-55-26-25-54-23-21-52-19-17-38(45)56-42-36(43)15-16-37(42)44/h3-14,33H,15-28H2,1-2H3,(H,41,47) |

InChI Key |

VCYROJRQWRDNJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |

Origin of Product |

United States |

Structural Features and Chemical Reactivity of Bis Sulfone Peg4 Nhs Ester

N-Hydroxysuccinimide (NHS) Ester Moiety: Amine-Reactive Functionalization

The N-Hydroxysuccinimide ester is a widely utilized functional group for its ability to efficiently react with primary amines on biomolecules, such as proteins and peptides, to form stable, covalent amide bonds. thermofisher.comcreative-proteomics.comglenresearch.com

Reaction Mechanism with Primary Amine Residues on Biomolecules

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.com The process is initiated when the nucleophilic primary amine attacks the carbonyl carbon of the ester. glenresearch.com This leads to the formation of a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is eliminated as a stable leaving group, resulting in the formation of a highly stable amide bond between the crosslinker and the biomolecule. creative-proteomics.comglenresearch.com This reaction is robust and forms the basis for many protein labeling and crosslinking applications. nih.govnih.gov

Kinetic and pH Considerations for Efficient Amide Bond Formation in Aqueous Systems

The efficiency of amide bond formation using NHS esters is critically dependent on the reaction kinetics and the pH of the aqueous system. creative-proteomics.comlumiprobe.com The reaction is most efficient in a pH range of 7.2 to 8.5. thermofisher.comthermofisher.com In this slightly alkaline environment, primary amines are sufficiently deprotonated and thus more nucleophilic, which accelerates the rate of reaction. jyi.org

However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and its rate increases with pH. lumiprobe.comacs.orgnih.gov This hydrolysis reaction can significantly reduce the efficiency of the desired conjugation by consuming the NHS ester before it can react with the target amine. lumiprobe.comnih.gov Therefore, a balance must be struck to maximize conjugation yield. The stability of the NHS ester decreases as the pH rises, as illustrated by its half-life.

| pH | Temperature (°C) | Half-life of Hydrolysis | Source |

|---|---|---|---|

| 7.0 | 0 | 4-5 hours | thermofisher.comlumiprobe.com |

| 8.0 | 4 | 1 hour | rsc.org |

| 8.6 | 4 | 10 minutes | thermofisher.comlumiprobe.comrsc.org |

Reaction buffers such as phosphate, bicarbonate, HEPES, and borate (B1201080) are commonly used, while amine-containing buffers like Tris must be avoided as they compete in the reaction. thermofisher.com

Selective Functionalization of Lysine (B10760008) and N-terminal Amino Groups

NHS esters react with accessible primary amines on proteins, which are predominantly the ε-amino group of lysine side chains and the α-amino group at the N-terminus of the polypeptide chain. creative-proteomics.comnih.govglenresearch.com While this provides a method for labeling, it is generally not site-specific, as most proteins contain multiple lysine residues. nih.govglenresearch.com The relative reactivity of a specific lysine or N-terminal amine is influenced by its pKa value and its accessibility on the protein's surface. jyi.orgthermofisher.com It is possible to achieve preferential labeling of the N-terminal α-amino group by controlling the reaction pH. thermofisher.com The pKa of the α-amino group (around 8.9) is typically lower than that of the lysine ε-amino group (around 10.5). thermofisher.com By performing the reaction at a lower pH (e.g., pH 6.5), the N-terminal amine is more likely to be in its reactive, unprotonated state compared to the lysine amines, allowing for selective functionalization. thermofisher.com

Bis-sulfone Moiety: Highly Selective Thiol-Reactive Chemistry

The bis-sulfone moiety is an advanced functional group designed for the specific alkylation of thiol groups, particularly those derived from the reduction of disulfide bonds in proteins like antibodies. researchgate.netnih.gov

Bis-alkylation Mechanism with Cysteine Thiols from Reduced Disulfides

The bis-alkylation reaction is a sophisticated process that occurs under mild conditions. sci-hub.se It begins with the reduction of a native disulfide bond within a protein, which liberates two free cysteine thiol groups. nih.gov The bis-sulfone reagent is activated at a neutral or slightly basic pH (typically around 8), where one of the sulfonyl groups is eliminated to form a highly reactive mono-sulfone Michael acceptor (an alkene). researchgate.netbath.ac.ukrsc.org One of the nucleophilic cysteine thiolates then attacks this alkene via a Michael addition. nih.govresearchgate.net This initial reaction triggers the elimination of the second sulfonyl group, creating a second Michael acceptor. bath.ac.uk The second cysteine thiolate then rapidly reacts with this new electrophilic site. bath.ac.uknih.gov This sequential addition-elimination process results in the bis-alkylation of both cysteine residues. nih.govmdpi.com

Formation of Covalent Thioether Bridges and Disulfide Rebridging Strategies

The bis-alkylation mechanism culminates in the formation of a stable, three-carbon covalent bridge that reconnects the two sulfur atoms of the original cysteine residues. broadpharm.comsci-hub.sebath.ac.uk This effectively "rebridges" the disulfide bond with a thioether linkage. researchgate.net This strategy is particularly valuable in the construction of antibody-drug conjugates (ADCs), as it restores the structural integrity of the antibody following the reduction of its interchain disulfide bonds. researchgate.netsci-hub.se The resulting thioether bond is significantly more stable than the native disulfide bond, especially in reducing environments, and is also resistant to oxidation. csmres.co.ukrsc.orgnih.gov This enhanced stability is a critical advantage for therapeutic applications. csmres.co.uknih.gov

| Property | Disulfide Bond (-S-S-) | Thioether Bridge (-S-C-C-C-S-) | Source |

|---|---|---|---|

| Stability in Reducing Environments | Labile, easily reduced | Stable, non-reducible | csmres.co.uknih.gov |

| Bond Type | Disulfide | Thioether | csmres.co.ukfrontiersin.org |

| Formation | Oxidation of two thiols | Bis-alkylation of two thiols | nih.govmdpi.com |

| Structural Impact | Maintains protein tertiary structure | Mimics native bridge, maintains structure | researchgate.netsci-hub.se |

Orthogonality in Biological Systems for Site-Specific Conjugation

Bis-sulfone-PEG4-NHS ester is a heterobifunctional crosslinker designed for selective and site-specific bioconjugation. Its chemical structure incorporates two distinct reactive moieties, a bis-sulfone group and an N-hydroxysuccinimide (NHS) ester, which exhibit orthogonal reactivity. This means each group reacts with a different functional group on a biomolecule, allowing for controlled and specific labeling.

The NHS ester is highly reactive towards primary amines (-NH2), which are found at the N-terminus of proteins and on the side chain of lysine residues. thermofisher.com This reaction proceeds efficiently under slightly alkaline conditions (pH 7-9) to form a stable and irreversible amide bond. thermofisher.combroadpharm.com

The bis-sulfone group, on the other hand, is specifically designed to react with thiol groups (-SH). axispharm.com In the context of proteins, this typically involves the selective targeting of cysteine residues. A key application of this chemistry is the re-bridging of disulfide bonds. broadpharm.commedchemexpress.com Native disulfide bonds within a protein, such as the interchain disulfides in antibodies, can be mildly reduced to yield two free thiol groups. The bis-sulfone reagent then undergoes a sequential bis-alkylation, reacting with both thiols to form a stable, covalent three-carbon bridge. broadpharm.commedchemexpress.comnih.gov This process effectively reconnects the cysteine residues, preserving the structural integrity of the protein. broadpharm.commedchemexpress.com

The orthogonality of the NHS ester and bis-sulfone groups is crucial for creating well-defined bioconjugates. axispharm.com For instance, a biomolecule containing both amine and thiol groups can be selectively functionalized at one site without affecting the other. This controlled reactivity is a cornerstone of modern bioconjugation strategies, enabling the construction of complex architectures like antibody-drug conjugates (ADCs) with a high degree of homogeneity. nih.govresearchgate.net The ability to perform site-specific modifications minimizes the generation of heterogeneous mixtures and helps to avoid interference with the biological activity of the protein, such as the antigen-binding sites of an antibody. researchgate.net This precise control over conjugation is essential for developing next-generation therapeutics and diagnostic tools. nih.govresearchgate.netacs.org

Poly(ethylene glycol) (PEG4) Spacer: Modulating Bioconjugation and Conjugate Characteristics

The inclusion of a poly(ethylene glycol) (PEG) spacer is a common and highly effective strategy in the design of bioconjugation reagents. In this compound, the "PEG4" designation indicates a linker containing four ethylene (B1197577) glycol units. This spacer arm plays a critical role in influencing the properties of both the reagent and the final bioconjugate.

Influence of PEG Hydrophilicity on Aqueous Solubility and Stability of Conjugates

Poly(ethylene glycol) is a hydrophilic polymer known for its high solubility in water and many organic solvents. ekb.egmdpi.com This property is imparted to molecules it is conjugated with, a process known as PEGylation. nih.gov The PEG4 spacer in this compound significantly enhances the water solubility of the reagent and the resulting conjugate. broadpharm.commedchemexpress.comekb.egaxispharm.com This is particularly advantageous when working with hydrophobic biomolecules or drugs, as it can prevent aggregation and improve their stability in aqueous environments. ekb.egjst.go.jp

Role of Spacer Length in Minimizing Steric Hindrance During Macromolecular Conjugation

The PEG4 spacer arm provides a physical separation between the reactive ends of the crosslinker and the biomolecules being conjugated. axispharm.com This separation is crucial for overcoming steric hindrance, which can be a significant challenge when conjugating large macromolecules like proteins or antibodies. nih.govresearchgate.net Without an adequate spacer, the bulky structures of the interacting molecules can prevent the reactive groups from coming into close enough proximity to form a covalent bond.

Longer spacers are generally more effective at reducing steric hindrance, allowing for greater mobility and flexibility of the conjugated molecules. researchgate.netlifetein.com This can lead to higher conjugation yields. nih.gov For example, studies have shown that increasing the length of an oligoethylene glycol linker can improve the conjugation efficiency between polymers and proteins. nih.gov The flexibility of the PEG chain further contributes to minimizing steric clashes, ensuring that the reactive groups can achieve the proper orientation for a successful reaction. axispharm.comlifetein.com While longer spacers can sometimes introduce unwanted flexibility, for many applications, the benefits of reduced steric hindrance and improved reaction efficiency are paramount. lifetein.comacs.org

PEGylation Concepts Applied to this compound Derivatives

The principles of PEGylation are central to the design and application of this compound and its derivatives. nih.govconicet.gov.ar PEGylation is a well-established technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and other biomolecules. ekb.egnih.gov The covalent attachment of PEG chains can increase the in vivo half-life of a drug by reducing renal clearance and protecting it from enzymatic degradation. ekb.egresearchgate.net

This compound is a tool that facilitates a specific type of PEGylation. By reacting with a biomolecule, it introduces a short PEG chain along with a second reactive group for further conjugation. This can be part of a larger strategy to attach more extensive PEG structures or other functional moieties. For instance, derivatives of this compound with longer PEG chains, such as Bis-sulfone-PEG8-NHS Ester and Bis-sulfone-PEG12-NHS Ester, are also available, allowing for systematic variation of the spacer length to optimize the properties of the final conjugate. broadpharm.com

Synthetic Methodologies and Derivatization of Bis Sulfone Peg4 Nhs Ester

Precursor Synthesis Routes for the Bis-sulfone Moiety

Various synthetic routes have been developed for creating precursors to the bis-sulfone moiety. One such method involves the condensation of 1-aroyl-2-chloroethene with mercaptoacetic acid, followed by oxidation and esterification to produce an aroylethenesulfonylacetic acid methyl ester. arkat-usa.org Another strategy utilizes the reaction of benzylidene bis-sulfones in tandem ionic/radical reactions to form cycloadducts. academie-sciences.fr Additionally, multistep synthetic pathways for creating disubstituted pyrroles, which can be precursors, involve the coupling of imines and nitroalkanes or the use of Friedel-Crafts acylation. arkat-usa.org The synthesis of γ-amino sulfone derivatives can be achieved through visible light-induced oxidative decarboxylation and radical reductive addition of N-protected natural amino acids to vinyl sulfones. researchgate.net

Controlled Integration of PEG Spacers of Defined Lengths in Synthetic Pathways

The integration of a polyethylene (B3416737) glycol (PEG) spacer is a key feature of the Bis-sulfone-PEG4-NHS Ester, providing flexibility and influencing the solubility of the final conjugate. tandfonline.com The use of a defined length PEG spacer, such as the tetra-ethylene glycol (PEG4) unit, is crucial for maintaining homogeneity and ensuring predictable behavior of the resulting bioconjugate. nih.govthermofisher.com

Several methods exist for the controlled incorporation of PEG chains. For shorter, defined-length PEGs, also known as monodispersed PEGs, standard amide bond formation is a common technique for attachment to peptides. qyaobio.com These shorter PEG spacers are valuable for linking sensitive molecules or for creating dimeric structures. qyaobio.com For creating PEGylated systems, two main strategies are employed: pre-insertion and post-insertion. In the pre-insertion method, lipids containing PEG at their head group are mixed with other lipids during the formation of structures like liposomes. nih.gov The post-insertion method involves adding PEG-lipid conjugates to pre-formed structures, allowing the PEGylated lipids to integrate into the bilayer. nih.govmdpi.com

The synthesis of PEG chains with activated end groups is also a common practice. acs.org For instance, an amino-terminated PEG can be synthesized in a two-step process involving the activation of PEG through sulfonylation (e.g., tosylation or mesylation) followed by reaction with ammonia. mdpi.com The choice of PEGylation strategy and the length of the PEG chain can significantly impact the properties of the final product, including its solubility and interaction with biological systems. tandfonline.comnih.gov

Chemical Activation to Form the N-Hydroxysuccinimide Ester

The final step in preparing the this compound for bioconjugation is the activation of the terminal carboxylic acid to an N-Hydroxysuccinimide (NHS) ester. NHS esters are widely used reactive groups that readily react with primary amines under physiological to slightly alkaline conditions (pH 7.2 to 9) to form stable amide bonds. chemicalbook.comglenresearch.comthermofisher.com This reaction is highly selective for primary aliphatic amines, making it a popular choice for labeling proteins and other biomolecules. glenresearch.com

The most common method for forming an NHS ester involves the use of a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemicalbook.comamerigoscientific.comwikipedia.org The carbodiimide activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. amerigoscientific.comcitizendium.org This intermediate then reacts with N-hydroxysuccinimide (NHS) to produce the more stable NHS ester and a urea (B33335) byproduct. amerigoscientific.comcitizendium.org The use of NHS in conjunction with a carbodiimide significantly enhances the efficiency of the coupling reaction. thermofisher.com

While effective, the traditional carbodiimide method can present challenges with byproduct removal. amerigoscientific.com Alternative strategies have been developed to mitigate these issues. The mixed anhydride (B1165640) method, for example, involves reacting the carboxylic acid with an acid anhydride to generate a more reactive acylating agent, which then reacts with NHS. amerigoscientific.com Another approach utilizes activated N-hydroxysuccinimide, such as in the Mitsunobu esterification, to form NHS-esters from nucleophilic carboxylic acids, although purification of the final product can be challenging. thieme-connect.de

| Reagent | Role in NHS Ester Formation |

| Carboxylic Acid | The molecule to be activated. |

| N-Hydroxysuccinimide (NHS) | Reacts with the activated carboxylic acid to form the semi-stable NHS ester. chemicalbook.comcitizendium.org |

| Carbodiimide (e.g., DCC, EDC) | Acts as a dehydrating agent to activate the carboxylic acid, forming a reactive intermediate. wikipedia.orgcitizendium.org |

| Organic Base | Often used in small amounts in the reaction mixture. wikipedia.org |

Strategies for Orthogonal Functionalization and Further Derivatization of the Bis-sulfone-PEG4 Scaffold

The Bis-sulfone-PEG4 scaffold offers opportunities for further modification and the introduction of additional functionalities through orthogonal chemical strategies. Orthogonal chemistry allows for specific chemical reactions to occur in the presence of other reactive groups without interference, enabling the construction of complex, multifunctional molecules. sigmaaldrich.com

One powerful approach for orthogonal functionalization is the use of "click chemistry" reactions. sigmaaldrich.com These reactions are highly efficient, versatile, and biocompatible. For example, a PEG scaffold can be designed with multiple, distinct reactive handles that can be addressed sequentially. A PEG hydrogel could be formed via a strain-promoted alkyne-azide cycloaddition (SPAAC) and then subsequently patterned using a light-driven thiol-ene click reaction. sigmaaldrich.com

Other strategies for derivatization include modifying the sulfone groups themselves. Sulfones can participate in various catalytic reactions, such as Ni-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. rsc.org Additionally, the PEG chain can be modified to create dimers or trimers, or to incorporate cleavable linkers that respond to specific environmental stimuli, such as changes in pH or the presence of certain enzymes. tandfonline.comnih.gov This allows for the development of "smart" drug delivery systems that release their payload at a specific target site. nih.gov The ability to decorate the scaffold with various handles like azides, alkynes, or thiols through post-polymerization modification provides a versatile platform for creating a wide range of functionalized materials. rsc.org

Advanced Purification and Characterization Techniques for Research-Grade Reagents

Ensuring the purity and structural integrity of this compound is paramount for its use as a research-grade reagent. A variety of advanced purification and characterization techniques are employed to achieve this.

Purification Methods: Chromatographic techniques are the cornerstone of purification for PEGylated compounds. wikipedia.org

Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted PEG and other impurities of different molecular weights. thermofisher.commdpi.comscielo.br

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge and is useful for purifying PEGylated proteins from their un-PEGylated counterparts due to the shielding of charged groups by the neutral PEG chain. nih.govgoogle.comresearchgate.net

Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for analyzing the purity of PEGylated compounds and can be used for preparative purification. nih.gov

Non-chromatographic methods are also utilized:

Aqueous Two-Phase Systems (ATPS): This technique uses two immiscible aqueous phases to partition and purify PEGylated proteins. scielo.brnih.gov

Membrane-Based Hybrid Methods: Microfiltration can be used to separate PEGylated proteins by first inducing their aggregation into micelles with a lyotropic salt, allowing soluble impurities to be washed away. nih.gov

Characterization Techniques: A combination of analytical methods is used to confirm the structure and purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV and charged aerosol detection, is used to assess the purity and quantity of PEGylated reagents. thermofisher.comresearchgate.net Two-dimensional LC can provide enhanced separation and data quality. thermofisher.com

Mass Spectrometry (MS): MS is a critical tool for determining the accurate molecular weight and degree of PEGylation. nih.gov Coupling liquid chromatography with mass spectrometry (LC/MS) is a powerful technique for characterizing PEGylated products. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including solid-state NMR, can provide detailed structural information about the PEGylated molecule. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy: These techniques can be used to characterize the solid-state properties of PEG samples. bas.bg

X-ray Diffraction (XRD): XRD provides information on the crystallinity of PEG materials. bas.bg

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of PEGylated proteins in samples. nih.gov

| Technique | Information Provided |

| Size Exclusion Chromatography (SEC) | Separation based on molecular size. nih.gov |

| Ion Exchange Chromatography (IEX) | Separation based on charge. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Purity analysis and preparative purification. nih.gov |

| Mass Spectrometry (MS) | Molecular weight and degree of PEGylation. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information. nih.gov |

Advanced Bioconjugation Applications in Protein and Peptide Sciences

Precision Protein and Peptide Modification

The dual reactivity of Bis-sulfone-PEG4-NHS Ester facilitates highly specific modifications of proteins, moving beyond the limitations of random conjugation methods. This precision is critical for developing sophisticated bioconjugates where structure and function must be preserved.

A primary application of the bis-sulfone component of the molecule is the rebridging of native disulfide bonds within proteins. xinyanbm.com This process involves two key steps: the mild reduction of an accessible disulfide bond to liberate two free cysteine thiol groups, followed by the bis-alkylation of these thiols by the bis-sulfone reagent. axispharm.comnih.gov This reaction re-forms a stable, covalent three-carbon bridge between the two sulfur atoms, effectively replacing the original disulfide bond with a linker-payload construct. broadpharm.comvectorlabs.com

In the field of oncology, the generation of homogeneous Antibody-Drug Conjugates (ADCs) is a significant challenge. researchgate.net Traditional conjugation methods that target lysine (B10760008) residues often result in heterogeneous mixtures with a wide range of drug-to-antibody ratios (DARs), which can negatively impact therapeutic efficacy and pharmacokinetics. nih.govgoogle.com

The disulfide rebridging strategy using bis-sulfone reagents provides a path to creating homogeneous ADCs. axispharm.com By targeting the interchain disulfide bonds of an antibody, a precise number of cytotoxic payloads can be attached. nih.gov For instance, targeting the four interchain disulfide bonds of a typical IgG1 antibody can yield a homogeneous ADC with a DAR of 4. axispharm.com This site-specific conjugation ensures uniformity across the ADC population, leading to improved consistency and pharmacological properties. axispharm.comresearchgate.net The clinical-stage drug candidate OBI-999, for example, utilizes a bis-sulfone functionalized linker to achieve a highly homogeneous ADC with a DAR of 4 (>95%). axispharm.com

The heterobifunctional nature of this compound allows for orthogonal, or independent, conjugation reactions. The bis-sulfone group reacts specifically with reduced disulfides (thiols), while the NHS ester reacts with primary amines found on lysine residues or the N-terminus. axispharm.comvectorlabs.com This dual reactivity enables the site-specific attachment of two different molecules to a single protein or the linking of two different proteins.

This strategy can be used for dual labeling, where one functionality is introduced at a disulfide site and a second, different functionality is introduced at an amine site. For example, a fluorescent dye could be attached via the NHS ester to a lysine residue, while a therapeutic agent is conjugated at a rebridged disulfide site. It has also been reported that bis-alkylating reagents can be used for the site-specific conjugation of PEG to a polyhistidine tag (His-tag) on a protein. vectorlabs.com

Bis-sulfone reagents serve as valuable cross-linking agents for studying protein-protein interactions. vectorlabs.com In cross-linking mass spectrometry (XL-MS), a crosslinker is used to covalently link proteins that are in close proximity. The resulting complex is then enzymatically digested, and the cross-linked peptides are identified by mass spectrometry. This information reveals which protein residues were spatially close, providing insights into the structure of protein complexes and their interaction interfaces.

This compound can be used to link two different proteins: one via its amine-reactive NHS ester and the other via its thiol-reactive bis-sulfone group. The defined length of the PEG4 spacer arm acts as a "molecular ruler," providing distance constraints for structural modeling of the protein complex.

Disulfide Rebridging for Engineered Bioconjugates.

PEGylation of Proteins and Peptides for Enhanced Research Utility

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, typically a protein or peptide, to improve its physicochemical properties. biochempeg.com The this compound contains a short, hydrophilic PEG4 spacer. broadpharm.commedkoo.com

This integrated PEG linker provides several benefits for research applications:

Increased Solubility: The hydrophilic PEG chain improves the solubility of the reagent and the resulting bioconjugate in aqueous buffers, which is crucial for biological experiments. broadpharm.commedchemexpress.commedkoo.com

Improved Biocompatibility: PEGylation can enhance the biocompatibility of the conjugated molecule. axispharm.com

Reduced Aggregation: By masking hydrophobic regions and providing steric hindrance, the PEG spacer can help prevent protein aggregation, a common issue with modified proteins. nih.gov

Spacer Functionality: The PEG chain acts as a flexible spacer, physically separating the conjugated payload from the protein. This can be important for ensuring that the biological activity of both the protein and the attached molecule is retained. axispharm.com

| Application | Key Functional Group(s) Utilized | Outcome |

| Homogeneous ADC Generation | Bis-sulfone | Site-specific conjugation at disulfide bonds, yielding uniform DAR. axispharm.com |

| Preservation of Protein Structure | Bis-sulfone | Rebridging of disulfide maintains tertiary structure and function. broadpharm.comnih.gov |

| Dual-Site Labeling | Bis-sulfone and NHS Ester | Orthogonal attachment of two different molecules to a protein. axispharm.comvectorlabs.com |

| Cross-Linking for Interaction Studies | Bis-sulfone and NHS Ester | Covalent linkage of interacting proteins for XL-MS analysis. vectorlabs.com |

| Enhanced Solubility & Biocompatibility | PEG4 Spacer | Improved handling in aqueous media and better biocompatibility. axispharm.combroadpharm.com |

Development of Bioconjugates for Research Probes and Assays

The engineering of highly specific and stable bioconjugates is fundamental to the advancement of protein and peptide sciences, enabling the development of sophisticated research probes and assays. A key reagent in this field is this compound, a heterobifunctional crosslinker designed for the site-specific and stable conjugation of molecules to proteins and peptides. This compound's unique architecture, featuring a bis-sulfone group for thiol reactivity, a hydrophilic polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for amine reactivity, facilitates the creation of well-defined and functional research tools.

The primary mechanism of action for the bis-sulfone moiety involves a bis-alkylation reaction with two cysteine residues that are in close proximity, typically those derived from the reduction of a native disulfide bond. nih.gov This reaction results in the covalent re-bridging of the disulfide bond with a three-carbon bridge, which helps to maintain the protein's structural integrity. nih.gov The PEG4 spacer is a flexible, hydrophilic chain that enhances the solubility of the resulting bioconjugate in aqueous media and provides spatial separation between the conjugated molecules, minimizing potential steric hindrance. nih.gov The NHS ester group allows for the efficient and specific conjugation of the linker to primary amines on a target molecule, such as a fluorescent dye, an affinity tag, or a nanoparticle. acs.org

This site-specific conjugation approach offers significant advantages over random conjugation methods, which can often lead to heterogeneous products with compromised biological activity. scielo.br By targeting the native disulfide bonds, which are often located away from the antigen-binding sites in antibodies, the functional integrity of the protein is largely preserved. scielo.br This precision is crucial for the development of reliable and reproducible research probes and assays.

Detailed Research Findings: Crafting a Quantum Dot Biomimetic for SARS-CoV-2 Research

A notable application of bis-sulfone chemistry in the development of research probes is demonstrated in a 2023 study by Chiang et al. published in ACS Applied Nano Materials. The researchers engineered a quantum dot (QD) biomimetic of the SARS-CoV-2 virus to investigate the neurological damage associated with COVID-19, often referred to as "NeuroCOVID". nih.govnih.govacs.orgduke.edu

In this study, a Bis-sulfone NHS Ester was utilized to conjugate the SARS-CoV-2 spike protein to amino-functionalized quantum dots, creating what the researchers termed "COVID-QDs". nih.gov This innovative research probe was designed to mimic the structure and function of the live virus in a non-infectious manner, providing a valuable tool for studying the virus's impact on the blood-brain barrier. The resulting COVID-QDs were then used in a transwell co-culture model of the neurovascular unit to assess the inflammatory response of brain endothelial cells, neurons, and astrocytes. nih.govduke.edu

The findings revealed that exposure of brain endothelial cells to the COVID-QDs elicited an inflammatory response in the underlying neurons and astrocytes, even without direct contact with the nanoparticles. nih.govduke.edu This provided compelling evidence of an indirect inflammatory mechanism contributing to the neurological symptoms of COVID-19. The study further demonstrated that this inflammatory damage could be mitigated by pretreatment with a neuroprotective agent. nih.govduke.edu This research underscores the critical role of highly specific bioconjugation strategies in creating sophisticated probes to unravel complex biological processes.

| Research Probe | Components | Linker | Application | Key Findings | Reference |

| COVID-QD | SARS-CoV-2 Spike Protein, Quantum Dot | Bis-sulfone NHS Ester | Interrogation of blood-brain barrier damage in a NeuroCOVID model. | Elicited an inflammatory response in neurons and astrocytes without direct contact; damage was preventable with a neuroprotective molecule. | nih.govnih.govacs.orgduke.edu |

Applications in Advanced Materials Science and Bio Engineering

Engineering Advanced Hydrogel Systems for Biomedical Research

Hydrogels, with their high water content and tunable properties, are widely investigated for biomedical applications. The crosslinking chemistry is a key determinant of a hydrogel's physical and biological performance.

Bis-sulfone-PEG4-NHS Ester enables the formation of hydrogel networks through two distinct covalent reaction mechanisms. The bis-sulfone moiety is a bis-alkylating agent that selectively reacts with thiol groups, typically from cysteine residues in peptides or proteins. broadpharm.commedchemexpress.comcreative-biolabs.com This reaction proceeds via a bis-alkylation of two thiol groups, forming a stable three-carbon bridge and effectively rebridging disulfide bonds in proteins. broadpharm.com

Simultaneously, the NHS ester group reacts efficiently with primary amines (-NH2), found on the N-terminus of proteins or on the side chains of lysine (B10760008) residues, to form stable amide bonds. axispharm.com This dual reactivity allows for the crosslinking of polymer precursors that possess either thiol or amine functionalities, or a combination of both, leading to the formation of a stable three-dimensional hydrogel network. The general reactivity of these functional groups is a well-established principle in bioconjugation chemistry.

A comprehensive search of scientific literature did not yield specific research findings or data for the use of this compound in the design of hydrogels with tunable mechanical properties and controlled degradation behavior. General principles of hydrogel design suggest that mechanical properties can be tuned by altering crosslinking density, polymer concentration, and the molecular weight of precursors. Similarly, the degradation of hydrogels can be controlled by incorporating hydrolytically or enzymatically labile bonds within the crosslinker or polymer backbone. However, no studies demonstrating these principles specifically with this compound were identified.

A detailed review of published research did not reveal specific examples or studies where this compound was used for the surface functionalization of hydrogels for cell adhesion and ligand presentation. In principle, the NHS ester functionality could be utilized to immobilize amine-containing cell adhesion ligands (e.g., RGD peptides) onto a pre-formed hydrogel surface that has been engineered to have available amine groups. This would be a post-fabrication modification to enhance the biological activity of the hydrogel. However, specific experimental data or protocols using this compound for this purpose are not available in the reviewed literature.

Functionalization of Nanoparticles and Microparticles for Research Probes

The surface modification of nanoparticles and microparticles is crucial for their application as research tools in biological systems. This compound can be employed as a linker to attach various molecules to the surface of these particles. axispharm.com

While this compound is described as a linker for attaching proteins or peptides to nanoparticles, a thorough search of the scientific literature did not yield specific examples of its use in creating nanoparticle-based probes for imaging and sensing. axispharm.com In theory, the NHS ester or the bis-sulfone group could be used to attach a nanoparticle to a targeting ligand or a sensing molecule, depending on the functional groups available on each component. For instance, a nanoparticle with a surface functionalized with primary amines could be covalently linked to a thiol-containing imaging agent via the bis-sulfone group of the linker.

The presence of a hydrophilic PEG4 spacer in the this compound molecule is intended to increase the solubility of the compound and its conjugates in aqueous media. broadpharm.commedchemexpress.com When used to functionalize the surface of nanoparticles, this PEG spacer would be expected to improve the particle's dispersion and stability in aqueous buffers, which is a critical requirement for many biological research applications. The PEG layer can create a hydration shell around the nanoparticle, preventing aggregation and reducing non-specific protein adsorption. However, specific studies that have investigated and quantified the enhancement of aqueous dispersion and biocompatibility of nanoparticles functionalized with this compound were not found in the publicly available literature.

Integration with Advanced Chemical Biology Methodologies

Development of Multi-functional Probes via Orthogonal Linker Chemistries

The distinct reactivity of the terminal groups on Bis-sulfone-PEG4-NHS Ester allows for orthogonal conjugation strategies, which are fundamental in creating multi-functional probes. Orthogonal chemistry refers to the ability to perform sequential chemical reactions on a molecule with high selectivity, where the reaction of one functional group does not interfere with another.

The NHS ester is a well-established reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins. nih.govthermofisher.com This reaction is typically performed in aqueous buffers at a slightly alkaline pH of 7.5 to 8.5. precisepeg.comlumiprobe.com In contrast, the bis-sulfone group is a bis-alkylating agent that specifically targets the sulfur atoms of cysteine residues derived from a reduced native disulfide bond. creative-biolabs.commedkoo.commedchemexpress.com This "disulfide rebridging" results in a stable, three-carbon bridge that covalently reconnects the two sulfur atoms, thereby preserving the protein's structural integrity. medkoo.commedchemexpress.combroadpharm.com

This dual reactivity enables the site-specific construction of complex bioconjugates. For example, an antibody's interchain disulfide bonds can be reduced to yield free thiols, which are then re-bridged using the bis-sulfone moiety of the linker. vectorlabs.com This process anchors the linker at a specific site on the antibody. Subsequently, a second molecule containing a primary amine, such as a fluorescent dye, an imaging agent, or another protein, can be attached via the NHS ester group. axispharm.com This stepwise, orthogonal approach allows for the precise assembly of multi-functional probes with defined stoichiometry and spatial orientation, which is a significant advantage over less selective conjugation methods.

| Functional Group | Target Residue | Resulting Bond | Optimal pH | Key Feature |

| NHS Ester | Primary Amines (e.g., Lysine) | Amide | 7.5 - 8.5 | High reactivity and stability |

| Bis-sulfone | Thiol groups from reduced disulfides (Cysteine) | Thioether (via alkylation) | ~7.8 | Site-specific disulfide rebridging |

Strategies for Controlled Release and Cleavable Linker Integration in Research Constructs

While this compound itself is classified as a non-cleavable linker that forms highly stable thioether and amide bonds, the principles of its design are relevant to the broader context of developing research constructs with controlled release mechanisms. creative-biolabs.comaxispharm.com In many applications, particularly in drug delivery, the ability to release a payload under specific physiological conditions is crucial. nih.gov This is achieved by incorporating cleavable linkers into the conjugate's design.

Several strategies exist for creating cleavable linkages, often triggered by the unique environment of a target cell or tissue:

Enzyme-Cleavable Linkers: These linkers are designed to be substrates for specific enzymes that are overexpressed in target cells, such as lysosomes. For instance, arylsulfate-based linkers can be cleaved by lysosomal sulfatases, which are enzymes that hydrolyze sulfate ester bonds. cam.ac.ukrsc.org This cleavage can trigger a cascade reaction, such as a 1,6-elimination, to release the attached molecule. cam.ac.uk These linkers show excellent stability in plasma but are efficiently processed within the lysosome. cam.ac.uk

pH-Sensitive Linkers: Linkers containing acid-labile groups like hydrazones or acetals can be designed to be stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0–6.5) or lysosomes (pH 4.5–5.0). nih.gov

Redox-Sensitive Linkers: The significant difference in redox potential between the extracellular environment and the intracellular cytoplasm can be exploited. Linkers containing disulfide bonds are stable in the bloodstream but are readily cleaved by intracellular reducing agents like glutathione.

ROS-Sensitive Linkers: Some linkers are designed to cleave in the presence of reactive oxygen species (ROS), which are often elevated in tumor microenvironments. For example, a thioether can be oxidized to a more hydrophilic sulfone, leading to the destabilization of a nanoparticle construct and subsequent payload release. nih.gov

While the core structure of this compound provides stability, a similar framework could theoretically be modified by inserting one of these cleavable motifs between a functional group and the PEG spacer to facilitate controlled release for specific research applications.

| Linker Type | Trigger | Location of Action | Bond Cleaved |

| Arylsulfate | Sulfatase Enzymes | Lysosome | Sulfate Ester |

| Hydrazone | Low pH | Endosome/Lysosome | Imine/Hydrazone |

| Disulfide | Glutathione (Reducing agent) | Cytoplasm | Disulfide (S-S) |

| Thioether | Reactive Oxygen Species (ROS) | Tumor Microenvironment | Thioether (C-S) |

Enhancing Conjugation Efficiency and Specificity in Complex Biological Milieus for Research Applications

The successful application of bioconjugates in research often depends on their performance in complex biological environments, such as cell lysates, plasma, or living tissues. The components of this compound are designed to maximize efficiency and specificity in these challenging conditions.

Improved Solubility: PEG chains increase the water solubility of the conjugate, which is particularly important when working with hydrophobic payloads or proteins that are prone to aggregation. nih.gov

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, physically separating the conjugated molecules. This minimizes steric hindrance that could otherwise interfere with their biological activity or binding interactions. precisepeg.com

Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and reduce immunogenicity, prolonging their circulation time and stability in biological systems. precisepeg.com

Specificity is achieved through the precise reactivity of the terminal functional groups. The bis-sulfone group's high selectivity for the two thiol groups of a reduced disulfide bond enables site-specific labeling. medkoo.commedchemexpress.com This is a significant improvement over methods that target more abundant residues like lysine, which can result in a heterogeneous mixture of conjugates with varying properties and potentially compromised function. nih.gov By re-forming a covalent bridge at a native disulfide bond location, the structural and functional integrity of the protein is largely maintained. medchemexpress.combroadpharm.com

The efficiency of the NHS ester reaction, while less specific due to the abundance of lysine residues, can be optimized by controlling reaction conditions such as pH, temperature, and reagent concentrations. precisepeg.com The high reactivity of NHS esters allows conjugation reactions to proceed rapidly under aqueous conditions, minimizing damage to sensitive biomolecules. nih.gov The combination of a highly specific, structure-preserving conjugation method (bis-sulfone) with an efficient and versatile one (NHS ester), all enhanced by the solubilizing PEG spacer, makes this compound a powerful tool for creating well-defined and effective conjugates for research applications. nih.govgoogle.com

Analytical and Characterization Techniques for Bis Sulfone Peg4 Nhs Ester Conjugates

Spectroscopic Methods for Confirmation of Conjugation and Functional Group Integrity

Spectroscopic techniques are fundamental in providing initial evidence of successful conjugation and for monitoring the integrity of the functional groups involved in the linkage chemistry. UV-Vis spectroscopy is a readily accessible method to confirm the formation of the amide bond between the NHS ester of the linker and primary amines on the biomolecule.

The N-hydroxysuccinimide (NHS) group, which is released upon successful conjugation or hydrolysis, has a characteristic absorbance in the 260-280 nm range. thermofisher.com By comparing the UV spectrum of the reaction mixture before and after the conjugation reaction, a decrease in the signal corresponding to the NHS ester can be indicative of its consumption. A more direct approach involves monitoring the absorbance of the NHS leaving group itself. A simple assay can be performed by measuring the absorbance of the reaction solution at 260 nm before and after intentional hydrolysis with a base. A significant increase in absorbance after hydrolysis indicates the presence of unreacted NHS ester, while a smaller change suggests successful conjugation. thermofisher.com

For a more detailed analysis, particularly when the biomolecule is a protein, UV-Vis spectroscopy can be used to determine the degree of labeling. This is achieved by measuring the absorbance of the conjugate at two different wavelengths: one where the protein primarily absorbs (typically 280 nm) and another where a chromophoric payload attached to the linker might absorb. nih.gov

Below is a table illustrating hypothetical UV-Vis absorbance data for the confirmation of an active NHS ester reagent, a critical quality attribute before its use in conjugation.

| Sample | Initial Absorbance at 260 nm | Absorbance at 260 nm after Base Hydrolysis | Interpretation |

| Bis-sulfone-PEG4-NHS Ester Solution | 0.15 | 0.85 | Active NHS ester reagent |

| Hydrolyzed this compound Control | 0.82 | 0.83 | Inactive (hydrolyzed) NHS ester reagent |

This table presents representative data to illustrate the principle of NHS ester activity assessment via UV-Vis spectroscopy.

Chromatographic Techniques for Purity and Homogeneity Assessment of Conjugated Products

Chromatographic methods are indispensable for the purification of this compound conjugates and for the assessment of their purity and homogeneity. The choice of technique depends on the physicochemical properties of the biomolecule and the conjugate. vectorlabs.com

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a biomolecule, SEC is highly effective in separating the larger PEGylated conjugate from smaller, unreacted biomolecules and excess linker. lcms.cznih.gov It is a standard method to assess the presence of aggregates, which can be a consequence of the conjugation process. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The introduction of the this compound linker alters the hydrophobicity of the biomolecule, allowing for the separation of the conjugate from the unmodified species. researchgate.netnih.gov RP-HPLC is particularly useful for assessing the purity of the final conjugate and for separating different species in a heterogeneous reaction mixture. rsc.org The dispersity of the attached PEG chain can influence the peak shape and retention time in RP-HPLC. nih.gov

The following table provides an example of how SEC-HPLC can be used to monitor the progress of a conjugation reaction between an antibody and this compound.

| Sample | Retention Time (minutes) | Peak Area (%) | Identification |

| Unconjugated Antibody | 12.5 | 100 | Unmodified Antibody |

| Conjugation Reaction at 1 hour | 10.8 | 65 | Antibody-Linker Conjugate |

| 12.5 | 35 | Unconjugated Antibody | |

| Purified Conjugate | 10.8 | >95 | Purified Antibody-Linker Conjugate |

This table contains illustrative data demonstrating the application of SEC-HPLC in monitoring conjugation and assessing purity.

Mass Spectrometry for Structural Elucidation and Degree of Labeling of Conjugated Biomolecules

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of this compound conjugates. It provides precise molecular weight information, enabling the confirmation of conjugation, determination of the degree of labeling (for amine-reactive conjugation), and elucidation of the conjugation sites.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used for the analysis of intact proteins and their conjugates. nih.govcellmosaic.com By comparing the mass spectrum of the unmodified biomolecule with that of the conjugate, the mass shift corresponding to the addition of the this compound linker can be determined. researchgate.net This allows for the calculation of the average number of linkers attached to the biomolecule, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates. nih.govresearchgate.net

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) combines the separation power of HPLC with the high mass accuracy of ESI-MS. This technique is invaluable for analyzing complex mixtures and for obtaining detailed structural information. nih.gov For conjugates formed via disulfide re-bridging with the bis-sulfone moiety, LC-MS can confirm the covalent attachment of the linker to the two cysteine residues. chemrxiv.org Peptide mapping, which involves the enzymatic digestion of the conjugate followed by LC-MS/MS analysis of the resulting peptides, can pinpoint the exact amino acid residues that have been modified. enovatia.com

A representative MALDI-TOF MS data set for determining the degree of labeling of an antibody with a payload via a this compound linker is shown below.

| Species | Observed Mass (Da) | Calculated Mass (Da) | Degree of Labeling |

| Unconjugated Antibody | 148,000 | 148,000 | 0 |

| Antibody + 1 Linker-Payload | 149,500 | 149,505 | 1 |

| Antibody + 2 Linker-Payloads | 151,010 | 151,010 | 2 |

| Antibody + 3 Linker-Payloads | 152,515 | 152,515 | 3 |

| Antibody + 4 Linker-Payloads | 154,020 | 154,020 | 4 |

This table presents hypothetical mass spectrometry data to illustrate the determination of the degree of labeling.

Functional Assays for Retained Bioactivity of Modified Biomolecules in Research Contexts

While spectroscopic and chromatographic techniques confirm the structural integrity of the conjugate, functional assays are essential to ensure that the modification with this compound has not compromised the biological activity of the biomolecule. The specific assay will depend on the nature of the biomolecule.

For antibody conjugates, an Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to assess antigen binding affinity. ucl.ac.uknih.gov By comparing the binding curves of the conjugated antibody to the unmodified antibody, any significant changes in binding affinity can be quantified. A loss of bioactivity could indicate that the linker has been attached to a critical residue in the antigen-binding site or has induced a conformational change in the antibody. nih.gov

In a typical ELISA to assess retained bioactivity, the target antigen is immobilized on a plate, and then incubated with serial dilutions of both the unmodified and conjugated antibody. A secondary antibody conjugated to an enzyme is then added to detect the bound primary antibody, and a colorimetric substrate is used for quantification. nih.gov

The following table illustrates a hypothetical outcome of an ELISA experiment comparing the binding activity of a native antibody and its conjugate.

| Antibody Concentration (ng/mL) | Absorbance at 450 nm (Native Antibody) | Absorbance at 450 nm (Conjugated Antibody) |

| 1000 | 2.50 | 2.45 |

| 500 | 2.10 | 2.05 |

| 250 | 1.60 | 1.55 |

| 125 | 1.00 | 0.95 |

| 62.5 | 0.50 | 0.48 |

| 31.25 | 0.25 | 0.24 |

| 0 | 0.05 | 0.05 |

This table provides representative ELISA data suggesting that the conjugation process did not significantly alter the antigen-binding affinity of the antibody.

Theoretical and Computational Investigations of Bis Sulfone Peg4 Nhs Ester Reactivity

Molecular Dynamics Simulations for Understanding Linker Conformation and Accessibility

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. dntb.gov.ua For the Bis-sulfone-PEG4-NHS Ester linker, MD simulations provide crucial insights into the conformational dynamics of the polyethylene (B3416737) glycol (PEG) chain and how these dynamics influence the accessibility of the reactive terminal groups—the N-hydroxysuccinimide (NHS) ester and the bis-sulfone moiety. nih.govresearchgate.net

The PEG4 segment of the linker is not a rigid rod; instead, it is highly flexible and can adopt a multitude of conformations in solution, ranging from extended to more compact, folded structures. nih.gov MD simulations can map this conformational landscape, revealing the most probable shapes the linker will assume in a given solvent environment. dntb.gov.ua The conformation of the PEG chain directly impacts the steric shielding of the reactive ends. nih.gov For instance, a collapsed, globular conformation might hinder the approach of a bulky protein or antibody to the NHS ester, thereby reducing conjugation efficiency. Conversely, an extended conformation may enhance the accessibility of the reactive groups. nih.gov

All-atom MD simulations have been employed to analyze the interactions between PEG chains and biomolecules. nih.gov These simulations can model the specific interactions between the PEG linker and the surface of a protein, such as an antibody. The polarity of the PEG backbone has been shown to enhance the accessibility of the cross-linker to the protein surface, which can facilitate the capture of sites in dynamic regions. nih.gov Studies have indicated that PEG chains on a protein surface tend to adopt folded structures rather than fully extended ones, which can influence the interactions between the biomolecule and other entities. nih.gov By simulating the linker attached to a protein, researchers can predict which conformations are most stable and how they orient the NHS ester and bis-sulfone groups relative to target residues like lysine (B10760008) and cysteine. dntb.gov.uanih.gov This information is critical for understanding how the linker bridges two molecules and for optimizing the length and composition of the PEG chain to achieve desired conjugation outcomes. nih.gov

| Simulation Focus | Key Findings | Implication for this compound | Citation |

|---|---|---|---|

| Conformational Dynamics | PEG chains are highly flexible and exist in a dynamic equilibrium of various conformations (e.g., extended, folded, globular) in solution. | The PEG4 chain's flexibility will influence the spatial distance and orientation between the NHS ester and bis-sulfone groups. | nih.gov |

| Solvent Effects | The conformation is influenced by the solvent; in aqueous environments, interactions with water molecules are significant. | Predicting reactivity in aqueous buffers requires accurate modeling of water-linker interactions. | nih.gov |

| Reactive Group Accessibility | The linker's conformation directly dictates the steric accessibility of its terminal reactive groups. Folded conformations can shield reactive sites. | The efficiency of the NHS ester reaction with amines and the bis-sulfone reaction with thiols depends on their exposure, which is governed by the PEG4 conformation. | nih.govnih.gov |

| Protein-Linker Interactions | PEG linkers interact with protein surfaces, and their polarity can enhance accessibility to dynamic regions of the protein. | The linker's orientation on a target protein (e.g., an antibody) can be predicted, helping to understand site-specificity and potential interference with binding. | nih.gov |

Quantum Chemical Calculations for Elucidating Reaction Pathways and Transition States

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. These methods can elucidate detailed reaction mechanisms, including the structures of transition states and the energies of reaction intermediates, which are fundamental to understanding reaction rates and selectivity.

NHS Ester Aminolysis Reaction Pathway

The reaction of the NHS ester with a primary amine (e.g., the side chain of a lysine residue) proceeds via a nucleophilic acyl substitution mechanism. glenresearch.com QC calculations, often using density functional theory (DFT), can model this multi-step process. The reaction is initiated by the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the ester. glenresearch.com This leads to the formation of a high-energy, tetrahedral intermediate. glenresearch.commst.edu The subsequent rate-determining step involves the breakdown of this intermediate, leading to the elimination of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond. mst.edu

QC calculations can determine the activation energy barriers for each step of this pathway. These calculations help explain how factors like solvent, pH, and the electronic properties of the reactants influence the reaction rate. mst.educonicet.gov.ar For example, the calculations can show why the reaction is favored at physiological to slightly alkaline pH, where a significant population of the primary amine is deprotonated and thus more nucleophilic. thermofisher.com

Thiol-Michael Addition to Bis-sulfone

The bis-sulfone group is a Michael acceptor, and it reacts with thiol nucleophiles (e.g., from cysteine residues) via a conjugate addition, specifically a sulfa-Michael addition. nih.govmdpi.com This reaction is crucial for cysteine-specific conjugation and disulfide rebridging. broadpharm.com QC calculations are instrumental in understanding the mechanism and kinetics of this reaction. nih.govacs.org

The reaction begins with the deprotonation of the thiol to form a more potent thiolate anion, a process favored by a basic catalyst. mdpi.comresearchgate.net The thiolate then attacks one of the β-carbons of the bis-sulfone moiety. nih.gov DFT calculations can map the potential energy surface of this reaction, identifying the transition state structure for the C-S bond formation. acs.orgresearchgate.net These calculations reveal how the electron-withdrawing nature of the sulfone groups activates the double bond for nucleophilic attack, stabilizing the anionic transition state and intermediate. acs.org Furthermore, computational studies can explore the reversibility of the Michael addition, explaining how structural elements of the acceptor contribute to the stability of the final adduct. acs.org

| Reaction | Computational Method | Key Mechanistic Insights | Citation |

|---|---|---|---|

| NHS Ester + Primary Amine | Density Functional Theory (DFT) | Proceeds via a tetrahedral intermediate; the breakdown of this intermediate to form the amide bond is often rate-determining. The reaction involves a substantial accumulation of charge in the transition state. | glenresearch.commst.edu |

| Bis-sulfone + Thiol (Sulfa-Michael Addition) | Density Functional Theory (DFT) | Reaction is initiated by thiolate attack on the β-carbon. The electron-withdrawing sulfone groups stabilize the anionic transition state. Computations can predict reactivity and reversibility. | nih.govacs.org |

Predictive Modeling for Optimization of Conjugation Parameters and Reaction Outcomes

Building upon the fundamental insights from MD and QC simulations, predictive modeling aims to forecast the outcomes of conjugation reactions under various conditions. These models can significantly streamline the experimental optimization process, which is often laborious and costly. nih.gov

In the context of antibody-drug conjugates (ADCs), machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict optimal conjugation strategies. frontiersin.orgresearchgate.net ML models can be trained on datasets from previous conjugation experiments to predict outcomes like the drug-to-antibody ratio (DAR), a critical quality attribute for ADCs. researchgate.netarxiv.org These models can integrate complex features, including the properties of the antibody, linker, and payload, to forecast the efficiency and site-specificity of the conjugation. frontiersin.orgarxiv.org For instance, a deep learning framework called ADCNet has been developed to predict the activity of ADCs by learning from features of the antibody, linker, and payload sequences and structures. arxiv.org Such predictive tools help in the rational selection of linkers and reaction conditions (e.g., pH, temperature, stoichiometry) to achieve a desired DAR and a homogeneous product profile, thereby accelerating the development of precisely engineered bioconjugates. nih.govfrontiersin.org

| Modeling Approach | Objective | Key Inputs | Predicted Outputs | Citation |

|---|---|---|---|---|

| Structure-Dependent Kinetic Models | Predict site-specific rates of PEGylation on proteins. | Protein 3D structure, residue accessibility (e.g., exposed surface area), pKa of reactive residues. | Reaction progress curves, distribution of conjugated species ("PEGmers"), degree of modification. | nih.gov |

| Machine Learning (ML) / Artificial Intelligence (AI) | Optimize ADC design and predict conjugation outcomes. | Antibody/antigen sequences, linker/payload structures (SMILES strings), experimental reaction conditions. | Drug-to-Antibody Ratio (DAR), conjugation site preferences, ADC activity and stability. | frontiersin.orgresearchgate.netarxiv.org |

| Quantitative Structure-Activity Relationship (QSAR) | Relate chemical structure to reactivity for a series of compounds. | Quantum chemical descriptors (e.g., activation energies, charge distributions), molecular properties. | Reaction rate constants (e.g., log(k)) for new Michael acceptors or other reactive molecules. | nih.gov |

Q & A

Q. What is the mechanism by which Bis-sulfone-PEG4-NHS Ester achieves selective cysteine labeling in proteins?

this compound reacts with reduced cysteine thiols in disulfide bonds via bis-alkylation, forming a stable three-carbon bridge. This reaction preserves protein structural integrity by covalently rebridging the disulfide bond while introducing the PEG4 spacer. The NHS ester group facilitates amine-reactive conjugation for additional functionalization .

Q. What storage conditions are critical for maintaining the reactivity of this compound?

Store at -20°C in a dry, light-protected environment. Avoid repeated freeze-thaw cycles, as moisture and temperature fluctuations degrade the NHS ester group. Pre-aliquot the reagent to minimize exposure .

Q. Which buffer systems are compatible with this compound for protein conjugation?

Use phosphate-buffered saline (PBS, pH 7.4) or HEPES (pH 8.0) for aqueous reactions. For organic compatibility, dissolve the reagent in anhydrous DMF or DMSO (<10% v/v in final reaction mix) to enhance solubility while avoiding hydrolysis .

Q. How can researchers confirm successful conjugation using this compound?

Employ SDS-PAGE with Coomassie staining to observe shifts in protein molecular weight. For precise validation, use liquid chromatography-mass spectrometry (LC-MS) to detect the addition of the PEG4-sulfone moiety (theoretical mass increment: ~844.95 Da) .

Advanced Research Questions

Q. How does the PEG4 spacer length influence the biophysical properties of protein conjugates compared to PEG8 or PEG12 variants?

The PEG4 spacer (MW: ~192 Da) provides shorter steric hindrance than PEG8/PEG12, enabling tighter interactions in applications like antibody-drug conjugates (ADCs). In contrast, longer PEG chains (e.g., PEG12) improve solubility and reduce aggregation in multi-domain proteins. Optimize based on target accessibility and conjugate stability .

Q. What strategies mitigate incomplete conjugation yields in bis-alkylation reactions?

Q. How can site-specificity of this compound conjugation be validated in complex protein systems?

Perform tryptic digest followed by peptide mapping using LC-MS/MS. Identify modified cysteine residues by searching for the characteristic sulfone-PEG4 adduct (+C₄₀H₄₈N₂O₁₄S₂, exact mass: 844.95 Da). Compare with unmodified controls to rule out nonspecific labeling .

Q. What analytical approaches resolve discrepancies in conjugation efficiency between theoretical and experimental results?

- Size-exclusion chromatography (SEC) to separate conjugated vs. unconjugated species.

- UV-Vis spectroscopy to quantify PEG4-sulfone incorporation (extinction coefficient: use 280 nm for protein, 260–310 nm for sulfone-PEG4).

- Circular dichroism (CD) to verify retained protein folding post-modification .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.